2-[3-[3-(2-Furanylmethylamino)-3-oxopropyl]-2,4-dioxo-1-thieno[3,2-d]pyrimidinyl]acetic acid (phenylmethyl) ester
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Overview
Description
2-[3-[3-(2-furanylmethylamino)-3-oxopropyl]-2,4-dioxo-1-thieno[3,2-d]pyrimidinyl]acetic acid (phenylmethyl) ester is an alpha-amino acid ester.
Scientific Research Applications
Synthesis Techniques and Reaction Mechanisms
- The compound is synthesized through reactions involving thioaroylketene S,N-acetals and active methylene compounds, yielding various substituted 3-alkylamino-5-arylthiophenes, including the specified thieno[3,2-d]pyrimidinyl]acetic acid derivative (Kim & Kim, 2000).
Chemical Transformations and Derivatives
- The compound's derivatives, such as (6-methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid methyl ester, are synthesized through reactions with Lawesson’s reagent and studied for their reactivity with N-nucleophiles, amines, and hydrazines (Jakubkienė, Paulauskaite, & Vainilavicius, 2007).
Novel Methodologies in Compound Preparation
- A new method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, potentially including the specified compound, has been described, expanding the synthesis of various new trisubstituted thieno[2,3-d]pyrimidine derivatives (Santilli, Kim, & Wanser, 1971).
Potential Pharmacological Applications
- Although excluded from detailing drug use and dosage, it's noteworthy that synthesized derivatives of the compound show potential for various pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects, as demonstrated by related compounds in the thieno[2,3-d]pyrimidinone class (Devani, Shishoo, Pathak, Parikh, Shah, & Padhya, 1976).
Applications in Medicinal Chemistry
- The compound's analogs have been explored for their inhibitory activity against aldose reductase, an enzyme relevant in diabetic complications, demonstrating significant in vitro activity (Ogawva et al., 1993).
properties
Product Name |
2-[3-[3-(2-Furanylmethylamino)-3-oxopropyl]-2,4-dioxo-1-thieno[3,2-d]pyrimidinyl]acetic acid (phenylmethyl) ester |
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Molecular Formula |
C23H21N3O6S |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
benzyl 2-[3-[3-(furan-2-ylmethylamino)-3-oxopropyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetate |
InChI |
InChI=1S/C23H21N3O6S/c27-19(24-13-17-7-4-11-31-17)8-10-25-22(29)21-18(9-12-33-21)26(23(25)30)14-20(28)32-15-16-5-2-1-3-6-16/h1-7,9,11-12H,8,10,13-15H2,(H,24,27) |
InChI Key |
PXKPYBQMLXOGSL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)SC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)SC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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